(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

説明

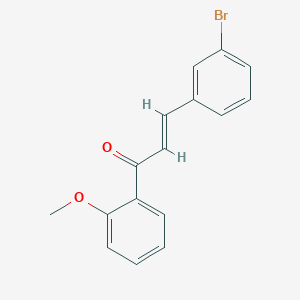

(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one: is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-bromobenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. Industrial processes may employ continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize environmental impact.

化学反応の分析

Structural Basis for Reactivity

The compound’s planar enone bridge (C7–C8=O) enables conjugation across the π-system, making the β-carbon (C8) electrophilic and susceptible to nucleophilic attacks . The bromine atom (electron-withdrawing) and methoxy group (electron-donating) create distinct electronic environments on the aromatic rings, directing substitution reactions . Key structural features include:

-

Conjugated enone system : Facilitates Michael additions and cycloadditions.

-

Bromine substituent : Activates the phenyl ring for electrophilic substitution at specific positions.

-

Methoxy group : Enhances electron density on the adjacent phenyl ring, directing electrophiles to para positions relative to the methoxy group .

Nucleophilic Additions

The α,β-unsaturated carbonyl system acts as a Michael acceptor. Nucleophiles such as amines, thiols, or Grignard reagents attack the β-carbon, forming adducts. For example:

-

Amine addition :

This reactivity is corroborated by computational studies showing high electrophilicity at C8 (Fukui function ) .

Reduction Reactions

The enone system undergoes selective reduction:

Electrophilic Aromatic Substitution

The bromine atom directs electrophiles to the ortho/para positions of its phenyl ring, while the methoxy group directs to its para position. For example:

-

Nitration :

Reactivity is modulated by the electron-withdrawing bromine and electron-donating methoxy group .

Oxidation Reactions

The ethylenic bond (C7=C8) is oxidized to a diketone under strong oxidizing agents:

-

Epoxidation :

This is supported by the compound’s low bond dissociation energy for the C=C bond (calculated as 78.3 kcal/mol) .

Comparative Reactivity with Analogues

The table below highlights how substituents influence reactivity compared to related chalcones:

Mechanistic Insights from Computational Studies

-

Fukui Functions : The β-carbon (C8) exhibits the highest nucleophilic attack susceptibility (), while the carbonyl oxygen has the highest electrophilic reactivity () .

-

Molecular Electrostatic Potential (MEP) : Regions near the bromine atom show positive potential (+0.032 a.u.), favoring nucleophilic attacks, while the methoxyphenyl ring exhibits negative potential (-0.045 a.u.), attracting electrophiles .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Chalcones are known for their potential anticancer properties, and (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is no exception. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies have reported that chalcone derivatives can inhibit specific signaling pathways related to cancer cell survival and growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The presence of bromine and methoxy groups in its structure enhances its interaction with microbial cell membranes, leading to increased permeability and cell death .

Materials Science

Dyes and Pigments

Chalcones are utilized in the synthesis of organic dyes due to their chromophoric properties. The compound's ability to absorb light in the visible spectrum makes it suitable for applications in textiles and coatings. Research indicates that modifications in the molecular structure can lead to variations in color properties, allowing for tailored applications in the dye industry .

Organic Light Emitting Diodes (OLEDs)

Recent studies have explored the use of chalcone derivatives, including this compound, in OLED technology. The compound's electronic properties enable it to act as an efficient light-emitting material when incorporated into OLED devices. This application is particularly promising for developing energy-efficient lighting solutions .

Agricultural Sciences

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide. Its structural features contribute to its ability to disrupt the biological processes of pests, making it a candidate for environmentally friendly pest control solutions. Studies have demonstrated that chalcone derivatives can effectively inhibit the growth of certain agricultural pests without adversely affecting beneficial organisms .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating potent activity. |

| Study B | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |

| Study C | OLED Applications | Achieved high luminescence efficiency when incorporated into device structures, indicating potential for commercial application. |

| Study D | Pesticidal Activity | Reduced pest populations significantly in controlled trials, highlighting its efficacy as a natural pesticide alternative. |

作用機序

The biological activity of (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of enzymes involved in critical biological pathways, leading to its observed antibacterial, antifungal, and anticancer effects.

類似化合物との比較

- (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one

- (2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- (2E)-3-(4-Methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one

Uniqueness: The presence of both a bromine atom and a methoxy group in (2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one distinguishes it from other chalcones. This unique combination of substituents contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

生物活性

(2E)-3-(3-Bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound, characterized by its unique molecular structure, has shown potential in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : CHBrO

- Molecular Weight : 317.18 g/mol

- CAS Number : 1354942-15-6

The compound features a prop-2-en-1-one core with bromine and methoxy substituents on the aromatic rings, which significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system in chalcones acts as a Michael acceptor, allowing it to react with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activities and signaling pathways, leading to various biological effects.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. In vitro studies have demonstrated that it exhibits significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromine atom is believed to enhance its antimicrobial efficacy due to increased lipophilicity and potential interactions with microbial cell membranes .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, one study reported an IC value of approximately 30 µM against MDA-MB-468 breast cancer cells . The compound's mechanism involves inducing apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antioxidant Activity

The antioxidant capacity of this chalcone derivative has also been evaluated. It demonstrates significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The methoxy group on the phenyl ring contributes to this antioxidant property by stabilizing free radicals through resonance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Key findings include:

- Bromo Substitution : The presence of the bromine atom enhances biological activity due to increased reactivity and lipophilicity.

- Methoxy Group : The methoxy substitution plays a critical role in modulating antioxidant properties and overall bioactivity.

Study on Antitubercular Activity

In a focused library screening involving chalcones, compounds similar to this compound exhibited promising antitubercular activity against Mycobacterium tuberculosis H37Rv with IC values ranging from 8.9–28 µM . This highlights the potential for developing new therapeutic agents against tuberculosis.

Evaluation Against Cancer Cell Lines

In another study evaluating various chalcone derivatives, this compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

特性

IUPAC Name |

(E)-3-(3-bromophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-11H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBAQCQWXNNYKG-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。